M1 Receptor Affinity and Subtype Selectivity Profile
Trihexyphenidyl demonstrates potent binding to human M1 receptors (IC50 = 1.3 nM) and M4 receptors (IC50 = 6.7 nM), with substantially lower affinity for M2 (IC50 = 18.6 nM) and M3 (IC50 = 26.3 nM) subtypes . In contrast, benztropine exhibits higher affinity across M1-M4 (Ki values ranging 0.23-3.1 nM) but with less M1-specific discrimination, and procyclidine shows a different profile with M1 Ki = 4.47 nM and M2 Ki = 42.66 nM, indicating a 10-fold M1/M2 selectivity [1][2].
| Evidence Dimension | Human Muscarinic Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50: M1=1.3 nM, M2=18.6 nM, M3=26.3 nM, M4=6.7 nM, M5=10.3 nM |
| Comparator Or Baseline | Benztropine: M1 Ki=0.23 nM, M2 Ki=1.4 nM, M3 Ki=1.1 nM, M4 Ki=2.8 nM. Procyclidine: M1 Ki=4.47 nM, M2 Ki=42.66 nM, M3 Ki=7.24 nM, M4 Ki=6.03 nM, M5 Ki=4.79 nM |
| Quantified Difference | Trihexyphenidyl shows a 14-fold M1/M2 selectivity (IC50 1.3 nM vs 18.6 nM), compared to benztropine's 6-fold selectivity and procyclidine's 10-fold selectivity |
| Conditions | Radioligand binding displacement assays using [3H]NMS in human transfected cell lines |
Why This Matters
This specific M1-preferring binding profile is crucial for research focused on CNS muscarinic signaling, where M1 modulation is desired without the peripheral (M2/M3) side effects associated with other agents.
- [1] BindingDB. Benztropine (BDBM86698) Affinity Data. View Source
- [2] Bertin Bioreagent. Procyclidine (hydrochloride) (CAT N°: 33141) Datasheet. View Source
